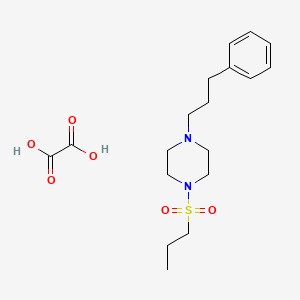![molecular formula C14H18ClN3O2S B5408446 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5408446.png)
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as PMSF hydrochloride, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a protease inhibitor to prevent the degradation of proteins during cell lysis. PMSF hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This compound hydrochloride is specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound hydrochloride has no known physiological effects in humans or animals. It is not metabolized by the body and is excreted unchanged in the urine. However, this compound hydrochloride can have biochemical effects on cells and tissues. It can inhibit the activity of serine proteases in cells, which can affect cellular processes such as apoptosis, signal transduction, and protein degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is a widely used protease inhibitor in scientific research. It has several advantages, including its specificity for serine proteases, its irreversibility, and its stability at a wide range of pH values. However, this compound hydrochloride also has some limitations. It can be toxic to cells at high concentrations, and its irreversible binding to serine proteases can make it difficult to remove from samples. In addition, this compound hydrochloride is not effective against all types of proteases, and alternative protease inhibitors may be required for certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride. One area of research is the development of new protease inhibitors with improved specificity and potency. Another area of research is the investigation of the biochemical and physiological effects of this compound hydrochloride on cells and tissues. In addition, the use of this compound hydrochloride in the study of enzyme kinetics and the characterization of enzyme inhibitors is an area of ongoing research. Finally, the development of new methods for the synthesis and purification of this compound hydrochloride may lead to improvements in its use in scientific research.
Métodos De Síntesis
The synthesis of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonyl chloride, which is then treated with hydrogen chloride gas to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
4-{2-[(3-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during cell lysis, which is an essential step in many biochemical assays. This compound hydrochloride is also used in the purification of proteins and the analysis of protein-protein interactions. In addition, this compound hydrochloride is used in the study of enzyme kinetics and the characterization of enzyme inhibitors.
Propiedades
IUPAC Name |
4-[2-(pyridin-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c15-20(18,19)14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2,(H2,15,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYXIPAEFQMDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)

![6-methyl-3-(2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5408396.png)

amine hydrochloride](/img/structure/B5408411.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
methanone](/img/structure/B5408422.png)
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5408428.png)
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
